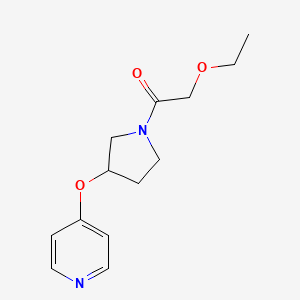

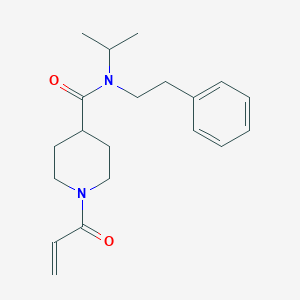

4-((4-乙酰苯磺酰胺)甲基)-N,N-二甲基哌啶-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives is a common theme across several studies. In one study, sulfonamides were synthesized from 4-methoxyphenethylamine, reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This reaction yielded a parent molecule, which was further treated with various alkyl/aralkyl halides to produce a series of new sulfonamides . Another approach involved the aminolysis of p-nitrophenylsulfonates to yield potent adenosine A2B receptor antagonists, indicating a novel method for sulfonamide preparation when standard reactions failed . Additionally, sulfonamide derivatives were synthesized from dopamine derivatives, where amines reacted with methanesulfonyl chloride followed by O-demethylation .

Molecular Structure Analysis

Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR were employed to characterize the structural aspects of the synthesized sulfonamides . The crystal structure of a sulfonamide isostere-containing peptide was determined, providing insights into the absence of cis/trans isomerism and the extended conformation of the tauryl part . Furthermore, the structure of a sulfonamide ligand was determined by X-ray diffraction, suggesting an octahedral geometry for its metal complexes .

Chemical Reactions Analysis

The sulfonamide derivatives underwent various chemical reactions, including rearrangement reactions when treated with alkali, leading to different products depending on the substituents present . Radical addition reactions were also observed, where an acetal was added to enantiomerically pure N-sulfinyl imines, yielding enantiomerically enriched sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives were explored through their biological activities. Some derivatives exhibited significant inhibitory activity against acetylcholinesterase, with one compound showing competitive inhibition and forming an irreversible enzyme-inhibitor complex . Antioxidant activities were also investigated, with some sulfonamides showing inhibition on linoleic acid peroxidation and effective inhibition of acetylcholinesterase . The synthesized compounds, including their metal complexes, displayed moderate to significant antibacterial and antifungal activities . Prodrug forms for the sulfonamide group were also studied, with derivatives showing high water solubility and adequate lipophilicity at physiological pH .

科学研究应用

抗菌和抗肿瘤特性

磺酰胺化合物在细菌感染治疗中具有重要意义,具有抗菌、抗真菌、抗寄生虫、抗氧化和抗肿瘤特性。它们的合成很简单,可以产生各种衍生物,磺酰胺基团充当羧基、酚羟基和酰胺基团的非经典生物等排体。这种多功能性突出了磺酰胺在药物化学中的重要性,促进了它们在未来药物合成中的应用 (Azevedo-Barbosa 等人,2020 年)。

药物化学和药物开发

磺酰胺已显示出广泛的药用应用,超越了其最初的抗菌用途。通过化学结构修饰,它们表现出广泛的生物活性谱,包括抗微生物、抗癌、抗寄生虫、抗炎、抗惊厥、抗青光眼、抗糖尿病和抗癫痫特性。基于磺酰胺的化合物的持续活性研究强调了它们开发具有广谱、高活性和低毒性的新药的潜力 (史超等人,2016 年)。

环境影响和分析技术

磺酰胺在环境中存在,主要来自农业活动,由于它们对微生物种群的影响和潜在的人类健康危害,带来了挑战。研究重点关注它们的环境归宿,包括检测方法和影响其生态毒性的转化过程。电化学测定已成为分析磺酰胺的快速、简单和灵敏的方法,有助于我们了解它们的环境行为和风险 (Baran 等人,2011 年); (付等人,2020 年)。

分析和制药应用

磺酰胺使用各种技术进行分析,包括毛细管电泳,以确保药物制剂的质量控制并研究其在理论和实际应用中的行为。分析方法的发展有助于磺酰胺在医疗治疗和监管监督中的安全有效使用 (霍夫和基斯特,2009 年)。

属性

IUPAC Name |

4-[[(4-acetylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5S2/c1-13(20)15-4-6-16(7-5-15)25(21,22)17-12-14-8-10-19(11-9-14)26(23,24)18(2)3/h4-7,14,17H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKQZMNMOMZYDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)

![9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2507546.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2507547.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2507551.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)

![6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2507553.png)

![2-cyclopentyl-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2507560.png)

![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)

![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)